![molecular formula C21H22N2O3 B2770922 1'-(3-(Dimethylamino)benzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1795083-62-3](/img/structure/B2770922.png)
1'-(3-(Dimethylamino)benzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a spiro[chroman-2,3’-pyrrolidin]-4-one structure. This structure is characterized by a pyrrolidinone ring (a five-membered ring with nitrogen and a carbonyl group) and a chroman ring (a fused six-membered benzene and a three-membered heterocycle) sharing a single carbon atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cycloaddition reactions . For example, an efficient new dual basic task specific ionic liquid, 1-[3-(dimethylamino)propyl]-1,4-diazabicyclo[2.2.2]octan-1-ium hydroxide, has been synthesized and explored as a catalyst for an eco-friendly synthesis of Spiro[naphthalene-2,5’-pyrimidine]-4-carbonitrile .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The dimethylamino group is a common functional group in organic chemistry, characterized by two methyl groups attached to an amino group . The benzoyl group is a functional group characterized by a carbonyl adjacent to an aromatic ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the functional groups and the steric hindrance provided by the cyclic structures. The dimethylamino group could potentially participate in reactions involving nucleophilic substitution or elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Efficient Synthesis Protocols : A study by Lin et al. (2015) describes an efficient, catalyst-free synthesis of 3′-benzoyl-4′,5′-diphenyl-2H-spiro[acenaphthylene-1,2′-pyrrolidin]-2-one derivatives, a structural analog, through a one-pot 1,3-dipolar cycloaddition process. This method emphasizes high regioselectivity and might offer insights into the synthesis of related spiro compounds including 1'-(3-(Dimethylamino)benzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one (Lin et al., 2015).
Organocatalytic Approaches : The synthesis of spiro[pyrrolidin-3,3'-oxindoles], closely related to the target compound, through an enantioselective organocatalytic method is reported by Chen et al. (2009). This approach provides a high enantiopurity and structural diversity, which could be pertinent for generating variants of the compound with specific stereochemical configurations (Chen et al., 2009).
Potential Biological Activities
Photochromism and Luminescent Properties : Koryako et al. (2019) explore the negative photochromism and luminescent properties of an amphiphilic spiropyran derivative, indicating the potential of spiro compounds in optoelectronic and information systems. Although the study does not directly address 1'-(3-(Dimethylamino)benzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one, it suggests a possible application area for such compounds in material science (Koryako et al., 2019).
Plasma Kallikrein Inhibition : A patent by Abdel-Magid (2023) on (S)-spiro[benzo[d][1,3]oxazine-4,3'-pyrrolidin]-2(1H)-one derivatives as selective plasma kallikrein inhibitors highlights the therapeutic potential of spiro compounds in treating diseases such as diabetic macular edema and hereditary angioedema. This suggests that structurally similar compounds like 1'-(3-(Dimethylamino)benzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one might also exhibit relevant biological activities (Abdel-Magid, 2023).
Direcciones Futuras
The future directions for research on this compound would depend on its potential applications. If it has medicinal properties, further studies could focus on its mechanism of action, potential side effects, and efficacy in clinical trials. If it has potential industrial applications, research could focus on improving its synthesis and exploring its reactivity .
Propiedades
IUPAC Name |
1'-[3-(dimethylamino)benzoyl]spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-22(2)16-7-5-6-15(12-16)20(25)23-11-10-21(14-23)13-18(24)17-8-3-4-9-19(17)26-21/h3-9,12H,10-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYHZFAJZPRZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(3-(Dimethylamino)benzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2770839.png)
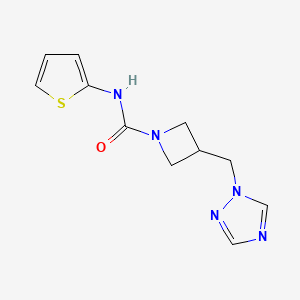
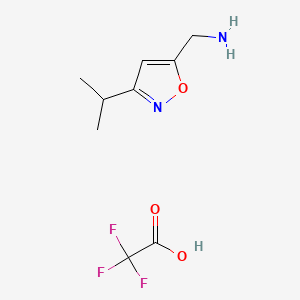
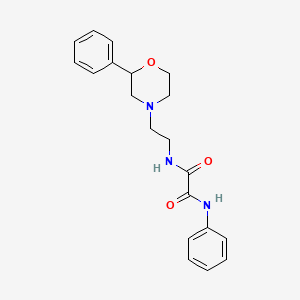
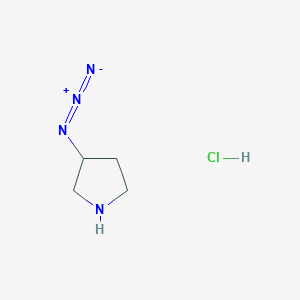
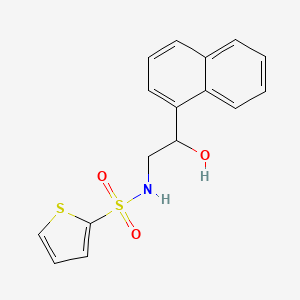
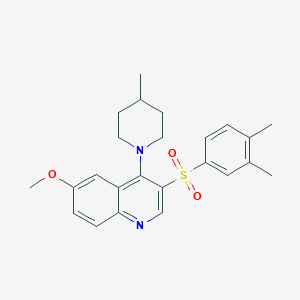
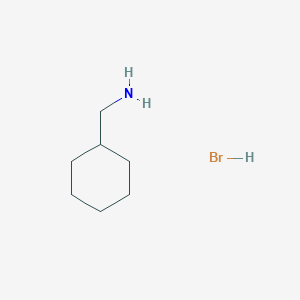
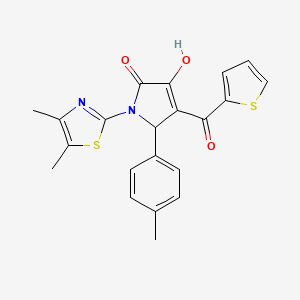
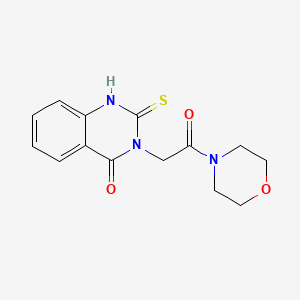
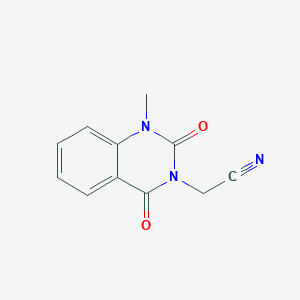
![(4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2770860.png)
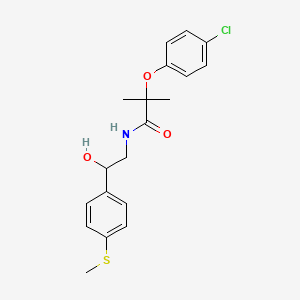
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-nitrophenyl)urea](/img/structure/B2770862.png)